molecular formula C17H13NO4 B3325015 Methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate CAS No. 2036139-30-5

Methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate

Cat. No. B3325015
CAS RN: 2036139-30-5
M. Wt: 295.29 g/mol
InChI Key: CTAXHFYBNNGHNF-UHFFFAOYSA-N
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Description

“Methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate” is a complex organic compound. It contains a methyl group (CH3), a hydroxy group (OH) attached to a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a methylene group (=CH2), an indoline group (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring), and a carboxylate group (COO-) .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indoline group suggests that part of the molecule is cyclic (ring-shaped). The hydroxyphenyl group suggests the presence of a benzene ring with a hydroxy substituent .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the hydroxy group might make the compound a weak acid, able to donate a proton (H+) in certain conditions. The double bond in the methylene group could potentially participate in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the hydroxy group and the carboxylate group might make the compound soluble in polar solvents .

Scientific Research Applications

Synthesis and Biological Activity

  • Methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate and related compounds have been studied for their anti-inflammatory activity. A study by Cong Ri-gang (2007) explored the synthesis and biological activity of similar compounds, finding that several derivatives exhibited marked anti-inflammatory activity in animal models (Cong Ri-gang, 2007).

Chemical Synthesis Techniques

  • The compound has been involved in studies focusing on novel cyclization modes. N. Lisowskaya, M. Alajarín, and P. Sánchez-Andrada (2006) investigated the thermal decarbonylation of related compounds, contributing to the understanding of synthesis techniques in organic chemistry (Lisowskaya et al., 2006).

Crystal Structure Analysis

  • Research by A. Saeed, I. Arshad, and U. Flörke (2012) on a similar compound, Methyl 5-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate, provides insights into the crystal structure and could be relevant to understanding the physical properties of this compound (Saeed et al., 2012).

Anti-Cancer Activity

  • There's research indicating the potential use of related compounds in anti-cancer applications. Juntao Ai et al. (2017) synthesized derivatives of 3-methylene-2-oxoindoline-5-carboxamide, demonstrating significant inhibitory activity against lung cancer cell lines (Ai et al., 2017).

Histochemical Techniques

  • M. S. Burstone (1959) explored the use of complex methylene compounds, which could include structures similar to this compound, for histochemical techniques. This research provides a basis for understanding the compound's potential applications in biochemistry and histology (Burstone, 1959).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound were a drug, its mechanism of action would describe how it interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and flammability. As a general rule, handling complex organic compounds requires appropriate safety measures to prevent exposure and reactions .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it has interesting biological activity, for example, it might be studied as a potential drug .

properties

IUPAC Name

methyl 3-benzoyl-2-hydroxy-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c1-22-17(21)11-7-8-12-13(9-11)18-16(20)14(12)15(19)10-5-3-2-4-6-10/h2-9,18,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTAXHFYBNNGHNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=C(N2)O)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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